molecular formula C14H18O3 B15244449 Ethyl 3-oxo-4-phenylhexanoate

Ethyl 3-oxo-4-phenylhexanoate

Cat. No.: B15244449
M. Wt: 234.29 g/mol
InChI Key: XSDCHQDUIUELCZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-phenylhexanoate is an organic compound with the molecular formula C14H18O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-4-phenylhexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes typically use catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-phenylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-4-phenylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-phenylhexanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The ester group can be hydrolyzed by esterases, leading to the formation of corresponding acids and alcohols .

Comparison with Similar Compounds

Ethyl 3-oxo-4-phenylhexanoate can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 3-oxo-4-phenylhexanoate

InChI

InChI=1S/C14H18O3/c1-3-12(11-8-6-5-7-9-11)13(15)10-14(16)17-4-2/h5-9,12H,3-4,10H2,1-2H3

InChI Key

XSDCHQDUIUELCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)CC(=O)OCC

Origin of Product

United States

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